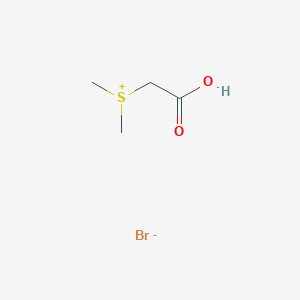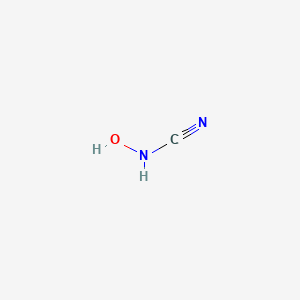
Hydroxycyanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxycyanamide, also known as N-hydroxycyanamide, is a chemical compound with the molecular formula CH2N2O. It is a derivative of cyanamide and features a hydroxyl group attached to the nitrogen atom. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hydroxycyanamide can be synthesized through several methods. One common approach involves the reaction of cyanamide with hydroxylamine. This reaction typically occurs under mild conditions and yields this compound as the primary product . Another method involves the iron-mediated desulfurization of isothiocyanates, which also produces this compound under mild reaction conditions .
Industrial Production Methods: In industrial settings, this compound is often produced through the reaction of cyanamide with hydroxylamine hydrochloride. This process involves the use of a solvent, such as water or ethanol, and is carried out at controlled temperatures to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Hydroxycyanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is also known to participate in cycloaddition reactions and aminocyanation reactions .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound often use halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield cyanate or nitrate derivatives, while reduction can produce amines or hydroxylamines .
Wissenschaftliche Forschungsanwendungen
Hydroxycyanamide has a wide range of applications in scientific research:
Biology: this compound is employed in studies related to enzyme inhibition and protein modification.
Wirkmechanismus
The mechanism of action of hydroxycyanamide involves its interaction with various molecular targets and pathways. In biological systems, this compound is known to inhibit aldehyde dehydrogenase, an enzyme involved in the metabolism of alcohol. This inhibition leads to the accumulation of acetaldehyde, which produces unpleasant effects and deters alcohol consumption . Additionally, this compound can act as a nitric oxide donor, influencing various cellular processes through the modulation of nitric oxide levels .
Vergleich Mit ähnlichen Verbindungen
Hydroxycyanamide can be compared with other similar compounds, such as:
Hydroxyurea: This compound is structurally similar to this compound and is used in the treatment of certain cancers and sickle cell disease.
N-Hydroxyurea: Similar to this compound, this compound is used as a reagent in organic synthesis and has applications in medicinal chemistry.
This compound’s unique combination of a hydroxyl group and a cyanamide moiety makes it a versatile compound with distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
hydroxycyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2N2O/c2-1-3-4/h3-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPLCSFPUPWHGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624674 |
Source


|
| Record name | Hydroxycyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
58.040 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114045-21-5 |
Source


|
| Record name | Hydroxycyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
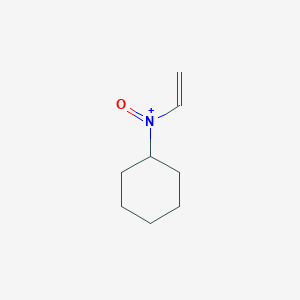
![[(4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile](/img/structure/B14297280.png)
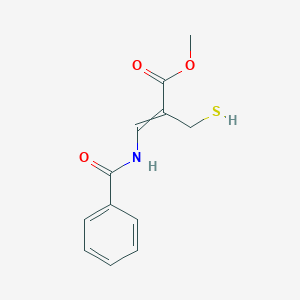
![{[5-(4-Hexadecylphenyl)pyrazin-2-YL]oxy}acetic acid](/img/structure/B14297289.png)
![{2-[(Tributylstannyl)methyl]phenyl}methanol](/img/structure/B14297290.png)
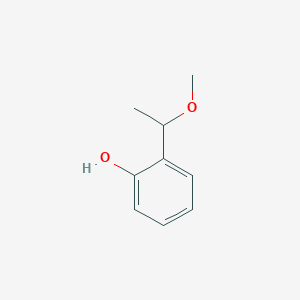
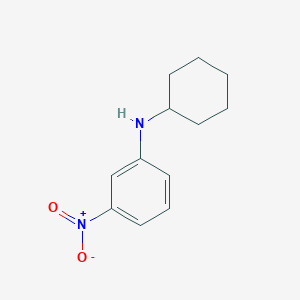
![1-[(Methylsulfanyl)methyl]-2,3-dihydro-1H-indole](/img/structure/B14297300.png)
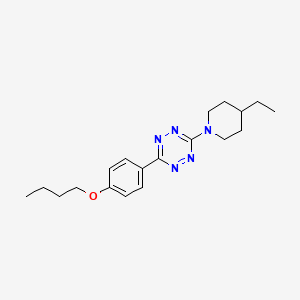
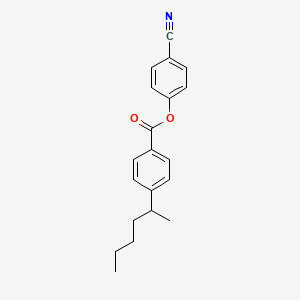
![2,8-Diazaspiro[4.5]decane-8-carboxylic acid,2-hydroxy-1,3-dioxo-,1,1-dimethylethyl ester](/img/structure/B14297327.png)
![2-methyl-7-nitro-[1]benzofuro[5,4-e][1,3]benzoxazole](/img/structure/B14297330.png)
![2,2-Diethoxy-N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B14297333.png)
